molecular formula C23H22N2O5 B304080 N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B304080
M. Wt: 406.4 g/mol
InChI Key: SNBAYCOAAGYXNH-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, also known as DMFVB, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool in various fields of research. In

Mechanism of Action

The mechanism of action of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has also been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide can inhibit the proliferation of cancer cells and induce apoptosis. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In animal studies, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been found to reduce inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide is also relatively easy to handle and can be used in a range of experimental systems. However, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. One area of research is the development of novel N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide derivatives with enhanced properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. Finally, the potential use of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide as a therapeutic agent in the treatment of inflammatory and neoplastic diseases should be explored further.
Conclusion:
In conclusion, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been found to possess unique properties that make it a valuable tool in various fields of research. The synthesis of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. There are several future directions for the study of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, including the development of novel derivatives and the investigation of the molecular mechanisms underlying its effects.

Synthesis Methods

The synthesis of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide involves the reaction of 3,5-dimethoxyaniline with 5-methyl-2-furancarboxaldehyde to form the corresponding imine. This imine is then reacted with benzoyl chloride to yield N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide. The synthesis of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been found to possess anti-inflammatory and anti-cancer properties. In materials science, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In biochemistry, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide has been used as a tool to study protein-ligand interactions and enzyme kinetics.

properties

Product Name

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(Z)-3-(3,5-dimethoxyanilino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H22N2O5/c1-15-9-10-18(30-15)14-21(25-22(26)16-7-5-4-6-8-16)23(27)24-17-11-19(28-2)13-20(12-17)29-3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

InChI Key

SNBAYCOAAGYXNH-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2=CC(=CC(=C2)OC)OC)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC(=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC(=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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